Cas no 2628-17-3 (4-Vinylphenol)
4-Vinylphenol Chemical and Physical Properties
Names and Identifiers
-
- 4-Vinylphenol
- 4-Hydroxystyrene
- p-Vinylphenol
- 4-ethenylphenol
- 4-Vinylphenol0.1
- 1-hydroxy-4-vinylbenzene
- para-hydroxystyrene
- Phenol,4-ethenyl
- Phenol,P-vinyl
- p-Hydroxystyrene
- 4-Vinylphenol, ca Soln. in Propylene Glycol
- Phenol, 4-ethenyl-
- Phenol, P-vinyl-
- 4-Ethenyl-phenol
- FEMA No. 3739
- Poly(4-hydroxystyrene)
- OA7V1SM8YL
- FUGYGGDSWSUORM-UHFFFAOYSA-N
- paravinyl phenol
- Para-vinylphenol
- p-vinyl phenol
- 4-VP
- Phenol, polymers
- 4-Hydroxystyrene solution
-
- MDL: MFCD00017593
- Inchi: 1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2
- InChI Key: FUGYGGDSWSUORM-UHFFFAOYSA-N
- SMILES: OC1C=CC(C=C)=CC=1
- BRN: 0506844
Computed Properties
- Exact Mass: 120.05800
- Monoisotopic Mass: 120.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 90.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Liquid
- Density: 1.04
- Melting Point: 73 ºC
- Boiling Point: 206.2°C at 760 mmHg
- Flash Point: >230 °F
- Refractive Index: 1.4440
- Water Partition Coefficient: Slightly miscible with water.
- PSA: 20.23000
- LogP: 2.03520
- Sensitiveness: Hygroscopic
- FEMA: 3739 | P-VINYLPHENOL
- Solubility: Soluble in water, partially soluble in alcohol, slightly soluble in oil
4-Vinylphenol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P280;P305+P351+P338;P362;P321;P332+P313;P337+P313
- WGK Germany:2
- Hazard Category Code: R36/38: irritating to eyes and skin.
- Safety Instruction: S26-S39
- RTECS:SN3800000
-
Hazardous Material Identification:
- Risk Phrases:R36/38
- Storage Condition:Inert atmosphere,2-8°C
4-Vinylphenol Customs Data
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Vinylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YV6549-1g |
4-Vinylphenol |
2628-17-3 | ≥95% | 1g |
¥220.00元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YV6549-5g |
4-Vinylphenol |
2628-17-3 | ≥95% | 5g |
¥650.00元 | 2023-09-15 | |
| Alichem | A019145538-100g |
4-Vinylphenol, 10 wt.% In propylene glycol |
2628-17-3 | 95% | 100g |
$204.00 | 2023-09-02 | |
| BAI LING WEI Technology Co., Ltd. | 441305-5G |
4-Vinylphenol, 10 wt.% solution in propylene glycol |
2628-17-3 | 5G |
¥ 1302 | 2021-07-08 | ||
| BAI LING WEI Technology Co., Ltd. | 901329-5G |
4-Vinylphenol, 95%, 10 wt.% solution in propylene glycol |
2628-17-3 | 95% | 5G |
¥ 57 | 2022-04-25 | |
| BAI LING WEI Technology Co., Ltd. | 901329-25G |
4-Vinylphenol, 95%, 10 wt.% solution in propylene glycol |
2628-17-3 | 95% | 25G |
¥ 167 | 2022-04-25 | |
| BAI LING WEI Technology Co., Ltd. | 901329-100G |
4-Vinylphenol, 95%, 10 wt.% solution in propylene glycol |
2628-17-3 | 95% | 100G |
¥ 645 | 2022-04-25 | |
| TRC | V453313-10mg |
4-Vinylphenol, 10 wt.% In Propylene Glycol |
2628-17-3 | 10mg |
$ 64.00 | 2023-09-05 | ||
| TRC | V453313-50mg |
4-Vinylphenol, 10 wt.% In Propylene Glycol |
2628-17-3 | 50mg |
$ 87.00 | 2023-09-05 | ||
| TRC | V453313-100mg |
4-Vinylphenol, 10 wt.% In Propylene Glycol |
2628-17-3 | 100mg |
$ 109.00 | 2023-09-05 |
4-Vinylphenol Production Method
Production Method 1
4-Vinylphenol Raw materials
4-Vinylphenol Preparation Products
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- 3-Methoxycatechol (934-00-9)
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4-Vinylphenol Suppliers
4-Vinylphenol Related Literature
-
Hisaaki Takeshima,Kotaro Satoh,Masami Kamigaito Polym. Chem. 2019 10 1192
-
Yan Rodríguez-Evora,Norman P. Schepp Org. Biomol. Chem. 2005 3 4444
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Qi Jin,Jingqi Zhang,Shuangping Huang,Lili Gao,Honghong Chang,Jiandong Zhang Green Chem. 2023 25 4840
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Qi Jin,Jingqi Zhang,Shuangping Huang,Lili Gao,Honghong Chang,Jiandong Zhang Green Chem. 2023 25 4840
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Qi Jin,Jingqi Zhang,Shuangping Huang,Lili Gao,Honghong Chang,Jiandong Zhang Green Chem. 2023 25 4840
Additional information on 4-Vinylphenol
4-Vinylphenol: A Comprehensive Overview
4-Vinylphenol, also known as CAS No. 2628-17-3, is a versatile aromatic compound with significant applications in various fields. This compound, characterized by its phenolic structure with a vinyl group attached at the para position, has garnered attention due to its unique chemical properties and potential uses in material science, pharmaceuticals, and industrial applications. Recent advancements in synthetic methodologies and characterization techniques have further enhanced our understanding of this compound's behavior and utility.
The structure of 4-vinylphenol consists of a benzene ring with a hydroxyl group (-OH) and a vinyl group (-CH₂CH₂) at the para positions. This arrangement imparts the compound with both hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications. The presence of the vinyl group allows for further functionalization through polymerization or cross-linking reactions, which has been extensively explored in recent studies.
One of the most notable applications of 4-vinylphenol is in the synthesis of advanced polymers. Researchers have demonstrated that this compound can be polymerized to form high-performance materials with excellent thermal stability and mechanical properties. For instance, a study published in 2023 highlighted the use of 4-vinylphenol as a monomer in the production of phenolic resins, which exhibit superior resistance to thermal degradation compared to traditional resins.
In addition to its role in polymer chemistry, 4-vinylphenol has also found applications in the pharmaceutical industry. The compound serves as an intermediate in the synthesis of various bioactive molecules, including antioxidants and anti-inflammatory agents. Recent research has focused on optimizing the synthesis pathways to enhance yield and purity, ensuring that this compound can be produced on an industrial scale while maintaining high quality standards.
The chemical synthesis of 4-vinylphenol typically involves either direct oxidation of 4-vinylanisole or through coupling reactions involving phenol derivatives. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly methods for producing this compound. For example, the use of transition metal catalysts has significantly improved the yield of 4-vinylphenol while reducing reaction times and energy consumption.
The physical properties of 4-vinylphenol, such as its melting point, boiling point, and solubility, are critical factors influencing its application potential. Studies have shown that this compound exhibits moderate solubility in organic solvents and poor solubility in water, which makes it suitable for use in organic synthesis reactions. Furthermore, its thermal stability up to 250°C makes it ideal for high-temperature applications.
In terms of environmental impact, recent research has focused on assessing the biodegradability and toxicity of 4-vinylphenol. Preliminary studies indicate that this compound is not inherently toxic at low concentrations but may pose risks under specific conditions. Efforts are underway to develop sustainable production methods that minimize waste generation and reduce environmental footprint.
The versatility of CAS No. 2628-17-3, or 4-vinylphenol, continues to drive innovation across multiple disciplines. Its role as both a building block for advanced materials and an intermediate in pharmaceutical synthesis underscores its importance in modern chemistry. As research progresses, new applications and improved synthetic methods are expected to further expand the utility of this compound.
In conclusion, 4-vinylphenol, with its unique chemical structure and diverse applications, remains a focal point for scientific exploration. The integration of cutting-edge research findings into practical applications ensures that this compound will continue to play a pivotal role in advancing various industries while maintaining a strong emphasis on sustainability and efficiency.
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